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Compound of Interest

Compound Name:
chromium(2+);methanidylidynechr

omium

Cat. No.: B13386503

Get Quote

-Methylidyne Complexes Audience: Synthetic Chemists, Medicinal Chemists, Organometallic
Researchers

Executive Summary
The precise insertion of a single carbon atom (C1) into a molecular framework—Carbon-Atom

Transfer—is a frontier in "Molecular Skeleton Editing." While Rhodium and Copper carbenoids

are well-established for cyclopropanation, they typically transfer a functionalized carbon (

). The transfer of a naked "CH" (methylidyne) or "C" (carbido) unit remains a significant
challenge.

Recent advances by the Takai and Kurogi groups have unlocked the utility of Chromium

Methylidyne complexes (derived from simple chromium(II) salts and haloforms). Unlike Group 6

analogues (Mo, W) which are often strictly stoichiometric, these chromium species exhibit

unique spin-state-dependent reactivity, enabling bis-cyclopropanation (spiroannulation) and C–

H functionalization.

This guide details the generation of the active Trinuclear Chromium Methylidyne species and its

application in catalytic and stoichiometric carbon-atom transfer reactions.
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The Reagent: Chromium Methylidyne
Structural & Electronic Basis
The active species is typically a trinuclear chromium(III) cluster featuring a capping methylidyne

ligand.

Precursors: Generated in situ from Chromium(II) Chloride (

) and Iodoform (

) or Bromoform (

).

Active Core:

.

Reactivity Profile: The complex possesses a "nucleophilic-electrophilic" duality. The

methylidyne carbon is nucleophilic enough to attack activated electrophiles but electrophilic

enough to accept electron density from alkenes, facilitating radical-type atom transfer.

Advantages over Mo/W Analogues
Feature Chromium (Cr)

Molybdenum (Mo) /
Tungsten (W)

Cost Low (Abundant base metal) High

Spin State High-spin (Paramagnetic) Low-spin (Diamagnetic)

Reactivity
Radical character; enables

Spiropentane formation

Closed-shell; typically stops at

Metathesis

Toxicity
Moderate (Cr(III) is safer than

Cr(VI))
Moderate to High

Mechanism of Action: The "Takai-Kurogi" Cycle
The mechanism departs from standard Fischer or Schrock carbene cycles. It involves the

stepwise assembly of the methylidyne cluster followed by radical-mediated carbon transfer.
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Mechanistic Pathway (DOT Diagram)
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Caption: The catalytic cycle for chromium-mediated carbon atom transfer. The active trinuclear

methylidyne species is generated from Cr(II) and haloform, transfers the CH unit to the

substrate, and must be reduced back to Cr(II) for catalysis.

Experimental Protocols
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Safety & Handling
Inert Atmosphere: All reactions must be performed in a Nitrogen or Argon-filled glovebox or

using strict Schlenk techniques. Cr(II) is extremely oxygen-sensitive.

Haloforms: Iodoform and Bromoform are toxic and light-sensitive. Handle in low light.

Solvents: THF must be distilled from Na/Benzophenone or passed through an activated

alumina column (SPS) and degassed.

Protocol A: Synthesis of the Active Methylidyne
Precursor
Use this protocol to isolate the reagent for stoichiometric studies or mechanistic verification.

Preparation: In a glovebox, charge a Schlenk flask with anhydrous

(1.0 g, 8.1 mmol) and dry THF (40 mL). The suspension should be grey/white.

Activation: Dissolve

(0.53 g, 1.35 mmol) in THF (10 mL).

Addition: Add the

solution dropwise to the

suspension at -35 °C (using a cooled cold well or external bath).

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. The

solution will turn deep brown/red.

Isolation: Filter the solution through Celite to remove inorganic salts (

). Concentrate the filtrate under vacuum to ~10 mL and layer with pentane to crystallize.

Yield: The complex

precipitates as dark red crystals. Store at -35 °C.
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Protocol B: Catalytic Carbon-Atom Transfer
(Spiroannulation)
This protocol uses Mn powder as a terminal reductant to turn over the Chromium catalyst.

Reagents:

Catalyst:

(10 mol%) or Pre-synthesized Methylidyne (5 mol%).

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (12 mol%) - Optional, enhances stability.

C1 Source:

(2.0 equiv).

Reductant:

powder (3.0 equiv) +

(10 mol% activator).

Substrate: Styrene or unactivated alkene (1.0 equiv).

Step-by-Step:

Catalyst Setup: In a 20 mL vial (inside glovebox), mix

(0.05 mmol), Ligand (0.06 mmol), and Mn powder (1.5 mmol) in THF (2 mL). Stir for 30 min
until the solution turns green/purple (reduction to Cr(II)).

Substrate Addition: Add the alkene substrate (0.5 mmol) and TMSCl (0.05 mmol).

C1 Source Addition: Dissolve

(1.0 mmol) in THF (1 mL). Add this solution slowly via syringe pump over 2 hours to the
reaction mixture. Slow addition is critical to prevent Cr-CH homocoupling.

Reaction: Stir at 40–60 °C for 12 hours.
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Workup: Remove from glovebox. Quench with dilute HCl (1M) or saturated

. Extract with pentane/ether.

Analysis: Analyze organic layer by GC-MS or

NMR. Look for the characteristic Spiropentane (from double insertion) or Cyclopropane
signals.

Data Analysis & Troubleshooting
Expected Results

Substrate Product Type Typical Yield Notes

Styrene Phenylcyclopropane 60-80%
Requires 1 eq. C1

source.

Styrene (Excess C1) Phenylspiropentane 40-60%

Requires 2+ eq. C1

source; "Double

Doping".

1,2-Disubstituted

Alkene
Cyclopropane 50-70%

Stereochemistry

generally retained.

Benzene Toluene <10%

High barrier; currently

a stoichiometric

limitation.

Troubleshooting Guide
Problem: Low Yield / No Reaction.

Cause: Catalyst oxidation. Ensure

levels are <1 ppm. Mn powder surface may be passivated; activate with TMSCl or dilute
HCl wash + drying before use.

Problem: Formation of Acetylene (

) or Vinyl Halides.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cause: Homocoupling of the methylidyne.

Solution: Decrease the rate of

addition. Increase alkene concentration.

Problem: Polymerization of Substrate.

Cause: Lewis acidic Cr(III) species.

Solution: Add a mild base (e.g.,

) or use the bipyridine ligand to saturate coordination sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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